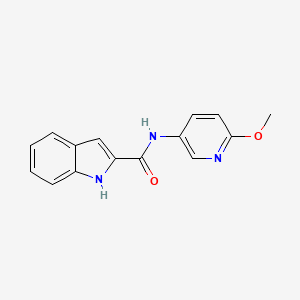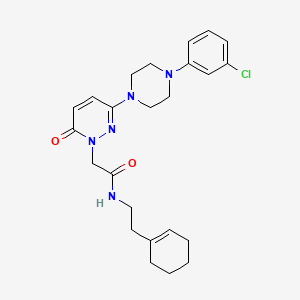![molecular formula C22H24ClNO4 B12174281 1-(4-Chlorophenoxy)-3-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]propan-2-ol CAS No. 1015610-41-9](/img/structure/B12174281.png)
1-(4-Chlorophenoxy)-3-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenoxy group, a furan ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 4-chlorophenoxypropanol: The 4-chlorophenol is then reacted with epichlorohydrin to form 4-chlorophenoxypropanol.
Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction involving furfurylamine.
Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorophenoxy)-2-methyl-2-propanol
- 2-Methoxyphenyl isocyanate
Uniqueness
2-Propanol, 1-(4-chlorophenoxy)-3-[(2-furanylmethyl)[(4-methoxyphenyl)methyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1015610-41-9 |
|---|---|
Fórmula molecular |
C22H24ClNO4 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C22H24ClNO4/c1-26-20-8-4-17(5-9-20)13-24(15-22-3-2-12-27-22)14-19(25)16-28-21-10-6-18(23)7-11-21/h2-12,19,25H,13-16H2,1H3 |
Clave InChI |
FGXODRBJOCRICH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174202.png)

![1-(4-Methoxyphenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12174212.png)
![2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide](/img/structure/B12174217.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B12174235.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12174246.png)
![5-bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B12174249.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]propanamide](/img/structure/B12174263.png)
methanone](/img/structure/B12174268.png)
![3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174274.png)
![4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12174280.png)
![1-(4-Chlorophenyl)-4-{[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12174289.png)
